Methyl 3,3-dimethylcyclobutane-1-carboxylate

CAS No.: 3854-83-9

Cat. No.: VC2679169

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3854-83-9 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | methyl 3,3-dimethylcyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 |

| Standard InChI Key | CHNSELMPFKJRDN-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)C(=O)OC)C |

| Canonical SMILES | CC1(CC(C1)C(=O)OC)C |

Introduction

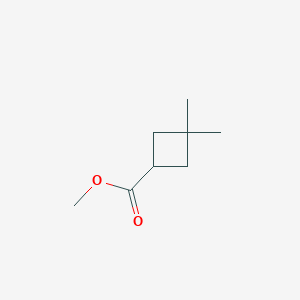

Chemical Identity and Structure

Basic Identification

Methyl 3,3-dimethylcyclobutane-1-carboxylate is a cyclobutane derivative with key identifying information as follows:

| Property | Value |

|---|---|

| CAS Number | 3854-83-9 |

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| MFCD | MFCD18642558 |

| IUPAC Name | methyl 3,3-dimethylcyclobutane-1-carboxylate |

The compound is uniquely identified through various chemical notations, including its CAS number 3854-83-9, which serves as its primary identifier in chemical databases and regulatory documentation .

Structural Characteristics

The molecular structure of methyl 3,3-dimethylcyclobutane-1-carboxylate features a cyclobutane ring as its core structural component. This four-membered ring contains a carboxylate group (specifically a methyl ester) at the 1-position, while the 3-position is substituted with two methyl groups. This arrangement creates a molecule with distinctive spatial and chemical properties.

The structural representation can be expressed through several notations:

| Notation Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 |

| Standard InChIKey | CHNSELMPFKJRDN-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)C(=O)OC)C |

| Canonical SMILES | CC1(CC(C1)C(=O)OC)C |

| PubChem Compound ID | 55296083 |

These identifiers provide unambiguous means of referencing the compound in chemical databases and literature.

Physical and Chemical Properties

Physical Properties

Methyl 3,3-dimethylcyclobutane-1-carboxylate exists as a liquid at standard temperature and pressure. Its physical properties contribute to its behavior in various chemical environments and applications .

| Property | Value |

|---|---|

| Physical State | Liquid |

| LogP | 1.73 |

| Heavy Atoms Count | 10 |

| Rotatable Bond Count | 2 |

| Number of Rings | 1 |

| Carbon Bond Saturation (Fsp3) | 0.875 |

| Polar Surface Area | 26 Å |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

The LogP value of 1.73 indicates moderate lipophilicity, suggesting reasonably good membrane permeability. This property is particularly relevant for applications in biological systems or pharmaceutical research .

Chemical Reactivity

The chemical reactivity of methyl 3,3-dimethylcyclobutane-1-carboxylate is primarily determined by its functional groups. The methyl ester group at the 1-position represents the most reactive site in the molecule, capable of participating in various chemical transformations:

-

Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3,3-dimethylcyclobutane-1-carboxylic acid.

-

Transesterification: The methyl ester can react with other alcohols to form different ester derivatives.

-

Reduction: The ester group can be reduced to form alcohols or aldehydes using appropriate reducing agents.

-

Amidation: Reaction with amines can convert the ester to corresponding amides.

The cyclobutane ring, while relatively stable compared to smaller ring systems, may undergo ring-opening reactions under specific conditions due to ring strain.

Synthesis and Preparation

Related Structural Variants

Structurally related compounds include methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate (CAS: 37676-91-8), which features a double bond within the cyclobutane ring. This unsaturated analog differs from the target compound in both physical properties and chemical reactivity, particularly regarding addition reactions at the double bond .

Another related compound is 1-(((tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid, which incorporates both the 3,3-dimethylcyclobutane structure and additional functional groups, demonstrating the versatility of the core structure in creating compounds with diverse properties .

Applications and Uses

Research Applications

Methyl 3,3-dimethylcyclobutane-1-carboxylate serves as an important building block in organic synthesis due to its unique structural features and functional groups. The compound is particularly valuable in:

-

Medicinal Chemistry: As a structural component in the design and synthesis of novel pharmaceutical compounds.

-

Biochemical Research: Classified as a protein degrader building block, indicating potential applications in protein-targeting therapeutic approaches.

-

Material Science: As a precursor for specialized materials with defined structural properties.

Industrial Applications

In industrial settings, methyl 3,3-dimethylcyclobutane-1-carboxylate finds applications primarily in:

-

Professional Manufacturing: As a reagent or intermediate in the production of more complex chemicals or materials.

-

Research Laboratories: For experimental work requiring specific structural features provided by the cyclobutane ring system.

-

Specialized Industrial Processes: Where its unique chemical properties offer advantages in synthesis or product development.

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard classifications necessitate appropriate safety measures during handling and use of the compound .

| Supplier | Purity | Available Quantities | Price Range (USD) |

|---|---|---|---|

| Fluorochem | 95% | 1g, 5g, 10g, 25g | $108-1,803 |

| AA BLOCKS | 98% | 1g, 5g | $125-472 |

| A2B Chem | 95% | 1g, 5g | $138-466 |

| Advanced ChemBlocks CN | 97% | 1g, 5g | $676-1,689 |

Lead times for delivery typically range around 12 days, with shipping origins including Ireland, United States, and China .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume